2-Bromo-6-methanesulfonylaniline
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Overview
Description
2-Bromo-6-methanesulfonylaniline is an organic compound with the molecular formula C7H8BrNO2S It is characterized by the presence of a bromine atom and a methanesulfonyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-methanesulfonylaniline can be synthesized through several methods. One common approach involves the bromination of 6-methanesulfonylaniline. The reaction typically uses bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compound. The use of automated systems and advanced purification techniques helps in maintaining the desired standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methanesulfonylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methanesulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methanesulfinate and copper(I) iodide are commonly used.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-methanesulfonylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methanesulfonylaniline involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups play a crucial role in its reactivity and interactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methoxynaphthalene
- 3-Bromo-5-methanesulfonylaniline
- 2-Bromo-6-(methylsulfonyl)aniline
Uniqueness
2-Bromo-6-methanesulfonylaniline is unique due to its specific combination of bromine and methanesulfonyl groups attached to an aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C7H8BrNO2S |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
2-bromo-6-methylsulfonylaniline |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 |
InChI Key |
GIZOVAMHBDBFAP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)Br)N |
Origin of Product |
United States |
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